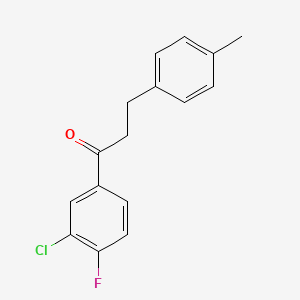

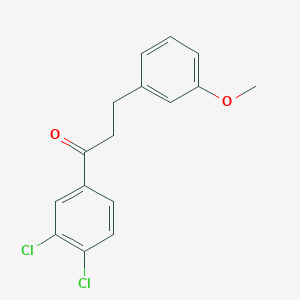

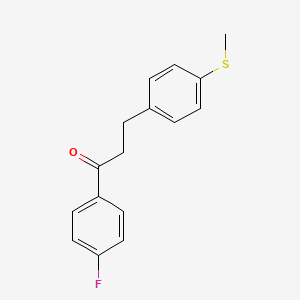

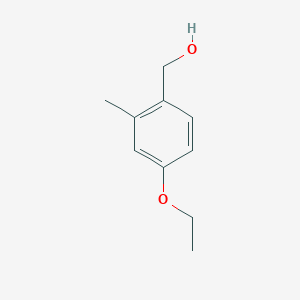

![molecular formula C18H17F3O B1343512 3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one CAS No. 898779-61-8](/img/structure/B1343512.png)

3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one, also known as Dibenzylideneacetone (DBA), is a yellow crystalline compound that is widely used in scientific research. DBA is a versatile compound that has been used in various fields of research, including organic chemistry, material science, and biochemistry. In

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

This compound and its derivatives find extensive applications in the realm of organic synthesis. For instance, compounds with the trifluoromethyl group, such as "3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one", are pivotal in antitubercular drug design due to their ability to modulate pharmacodynamic and pharmacokinetic behavior of antitubercular agents. The presence of the trifluoromethyl (-CF3) group is recognized for improving the potency of antitubercular agents, highlighting its significant impact on pharmacodynamic and pharmacokinetic properties (Thomas, 1969).

Moreover, the application of such compounds extends to polymer science and material chemistry, where their structural components are utilized in creating advanced materials. For example, the structural motif found in "3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one" could be integral in synthesizing organic semiconductors for OLED devices. The structural design and synthesis of BODIPY-based organic semiconductors, which bear resemblance in their functional groups to the discussed compound, are crucial for developing 'metal-free' infrared emitters in OLEDs (Squeo & Pasini, 2020).

Biochemical Applications

In biochemical research, the compound's structural elements are valuable for designing probes and ligands that interact with biological targets. Photoaffinity labeling (PAL), a technique employing photoreactive groups like arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, benefits from derivatives of "3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one" for studying the structure and function of biological systems. This approach aids in understanding drug-target interactions and the organization of biological systems at a molecular level (Vodovozova, 2007).

Material Science and Photovoltaics

The relevance of compounds with trifluoromethyl groups extends to material science, particularly in the development of organic photovoltaics (OPVs). Research into charge transport and recombination in polymer/fullerene organic solar cells leverages similar molecular structures to optimize the efficiency and performance of solar cells. The distinct electronic properties conferred by the trifluoromethyl group play a crucial role in enhancing charge carrier mobility and reducing recombination, pivotal for achieving high-performance OPVs (Pivrikas et al., 2007).

Propiedades

IUPAC Name |

3-(3,4-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c1-12-7-8-14(11-13(12)2)9-10-17(22)15-5-3-4-6-16(15)18(19,20)21/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNMVPFRBGCLDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644854 |

Source

|

| Record name | 3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

CAS RN |

898779-61-8 |

Source

|

| Record name | 3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.